molecular formula C15H15ClO2 B1624575 Bis(4-methoxyphenyl)chloromethane CAS No. 7525-23-7

Bis(4-methoxyphenyl)chloromethane

Cat. No. B1624575
CAS RN: 7525-23-7
M. Wt: 262.73 g/mol
InChI Key: YXOMWGPGGXZCKU-UHFFFAOYSA-N
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Description

“Bis(4-methoxyphenyl)chloromethane” is a chemical compound . It is also known as “Bis(4-methoxyphenyl)methanamine” with a CAS Number of 19293-62-0 . It’s important to note that the information available is limited and may not fully describe the nature of this compound .

properties

IUPAC Name

1-[chloro-(4-methoxyphenyl)methyl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOMWGPGGXZCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443817
Record name bis(4-methoxyphenyl)chloromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-methoxyphenyl)chloromethane

CAS RN

7525-23-7
Record name bis(4-methoxyphenyl)chloromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bis(4-methoxyphenyl)methanol (30 g) was treated with thionyl chloride (40 mL). The resulting mixture was refluxed for 2.5 hours and concentrated to give the desired product.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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